molecular formula C15H18BrN3O2 B6956689 N-(5-bromopyridin-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-propan-2-ylacetamide

N-(5-bromopyridin-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-propan-2-ylacetamide

Cat. No.: B6956689
M. Wt: 352.23 g/mol
InChI Key: IQYSNTPJGFWXSM-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-propan-2-ylacetamide is a synthetic organic compound that features a bromopyridine moiety, an oxazole ring, and an acetamide group

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2/c1-9(2)19(14-6-5-12(16)8-17-14)15(20)7-13-10(3)18-21-11(13)4/h5-6,8-9H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYSNTPJGFWXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N(C2=NC=C(C=C2)Br)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-propan-2-ylacetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Bromination of Pyridine: The starting material, 2-pyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 5-bromopyridine.

    Formation of Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving 3,5-dimethyl-1,2-oxazole precursors.

    Amide Bond Formation: The final step involves coupling the bromopyridine and oxazole intermediates with isopropylamine and acetic anhydride under suitable conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the oxazole ring and the acetamide group.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or substituted amines.

    Oxidation Products: Oxidized derivatives of the oxazole or acetamide groups.

    Hydrolysis Products: Carboxylic acids and amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific receptors or enzymes.

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its ability to interact with biological membranes.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-propan-2-ylacetamide involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-propan-2-ylacetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(5-bromopyridin-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

N-(5-bromopyridin-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-propan-2-ylacetamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for selective substitution reactions, while the oxazole ring provides stability and potential for hydrogen bonding.

This compound’s unique structure makes it a valuable candidate for various applications in scientific research and industry.

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